molecular formula C17H16N6O B286701 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile

5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile

Katalognummer B286701
Molekulargewicht: 320.3 g/mol
InChI-Schlüssel: CCAYYFLMJQMQAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile, also known as JNK-IN-8, is a small molecule inhibitor of c-Jun N-terminal kinases (JNKs). JNKs are a family of serine/threonine protein kinases that play a critical role in the regulation of cellular processes such as apoptosis, inflammation, and stress response. JNKs have been implicated in the pathogenesis of a variety of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

Wirkmechanismus

5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile works by inhibiting the activity of JNKs, which are involved in the regulation of cellular processes such as apoptosis, inflammation, and stress response. JNKs are activated by various stimuli, including oxidative stress, cytokines, and growth factors. Once activated, JNKs phosphorylate a variety of downstream targets, including transcription factors, cytoskeletal proteins, and pro-apoptotic proteins. By inhibiting JNK activity, 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile can modulate these cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has been shown to have a variety of biochemical and physiological effects. In cancer cells, 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile can induce apoptosis and inhibit cell proliferation. In animal models of neurodegenerative diseases, 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile can improve neurological function and reduce neuroinflammation. 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has also been shown to have a protective effect on the cardiovascular system and to improve glucose metabolism in animal models of diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile is its specificity for JNKs, which allows for targeted inhibition of this pathway. 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile is its relatively low potency compared to other JNK inhibitors. Additionally, 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile may have off-target effects that could complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several potential future directions for research on 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile. One area of interest is the development of more potent JNK inhibitors that could be used in clinical settings. Another area of research is the identification of biomarkers that could be used to predict patient response to JNK inhibition. Additionally, further studies are needed to elucidate the role of JNKs in various diseases and to determine the optimal dosing and administration of JNK inhibitors.

Synthesemethoden

The synthesis of 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile involves several steps, including the reaction of 3,5-dimethylphenol with 2-chloro-6-(4-pyrimidinyl)pyridine, followed by the reaction of the resulting intermediate with 3-methyl-1H-pyrazole-4-carbonitrile. The final product is obtained after purification and characterization.

Wissenschaftliche Forschungsanwendungen

5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has been extensively studied in preclinical models of various diseases. Studies have shown that 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile can inhibit the growth of cancer cells, reduce inflammation, and improve neurological function in animal models of neurodegenerative diseases. 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has also been shown to have a protective effect on the cardiovascular system and to improve glucose metabolism in animal models of diabetes.

Eigenschaften

Molekularformel

C17H16N6O

Molekulargewicht

320.3 g/mol

IUPAC-Name

5-amino-1-[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]-3-methylpyrazole-4-carbonitrile

InChI

InChI=1S/C17H16N6O/c1-10-4-11(2)6-13(5-10)24-16-7-15(20-9-21-16)23-17(19)14(8-18)12(3)22-23/h4-7,9H,19H2,1-3H3

InChI-Schlüssel

CCAYYFLMJQMQAG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OC2=NC=NC(=C2)N3C(=C(C(=N3)C)C#N)N)C

Kanonische SMILES

CC1=CC(=CC(=C1)OC2=NC=NC(=C2)N3C(=C(C(=N3)C)C#N)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.